molecular formula C₂₇H₄₈O B116495 Cholestanol CAS No. 80-97-7

Cholestanol

Cat. No. B116495
CAS RN: 80-97-7
M. Wt: 388.7 g/mol
InChI Key: QYIXCDOBOSTCEI-JKUMBUQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholestanol Description

Cholestanol, a derivative of cholesterol, is a minor component in the human body and in various foods. It shares the 1,2-cyclopentanoperhydrophenanthrene ring system common to sterols and is part of the sterolome, a vast library of natural products found in eukaryotes and some prokaryotes . While cholesterol is an essential component of cell membranes and a precursor for steroid hormones and bile acids, cholestanol has been associated with a pathological condition known as cerebrotendinous xanthomatosis (CTX) when its concentration in serum increases .

Synthesis Analysis

Cholestanol can be synthesized through various chemical processes. For instance, the cholestanol esters of amino acids were

Scientific Research Applications

Analytical Methods and Clinical Research

Cholestanol is extensively utilized in clinical lipid research, particularly as a surrogate marker for cholesterol synthesis and absorption. Advanced analytical methods, such as high-performance liquid chromatography, have been developed for accurate quantification of cholestanol in biological samples, aiding in various clinical studies and diagnoses (Lütjohann, 2015).

Pathological Implications and Disease Models

The pathological implications of cholestanol, particularly in relation to cerebrotendinous xanthomatosis (CTX), have been a subject of significant research. Studies have investigated the toxic effects of cholestanol and its impact on cellular mechanisms, including the disruption of calcium channel function in cell membranes (Seyama, 2003). Experimental models using high cholestanol diets have been established to replicate symptoms of CTX in animals, enhancing our understanding of this condition.

Cellular Impact and Apoptosis

Cholestanol's role in inducing apoptosis in various cell types, including corneal endothelial and lens epithelial cells, has been studied. This research provides insights into the cellular mechanisms influenced by cholestanol, contributing to our understanding of its effects at the molecular level (Inoue et al., 2000).

Anticancer Potential

Innovative research has explored the use of cholestanol derivatives, particularly sugar-cholestanols, as potential anticancer agents. These compounds have shown significant inhibitory activity against the proliferation of various cancer cells, including colorectal, gastric, and esophageal cancers (Hahismoto et al., 2008). The therapeutic potential of these compounds is promising, offering a new avenue in cancer treatment.

Media Optimization for Bioactive Compound Production

The production of cholestanol glucoside, a steroidal glycoside with antioxidant and anticancer properties, has been optimized through media component adjustment. This research is crucial for developing cost-effective methods to produce bioactive compounds for therapeutic applications (Valayil & Jayabaskaran, 2015).

Development of Electrochemical Sensors

The creation of molecularly imprinted electrochemical sensors for cholestanol detection highlights its significance in analytical chemistry. These sensors offer high sensitivity and selectivity, important for various applications including clinical diagnostics (Jalalvand et al., 2020).

Safety And Hazards

Safety data sheets suggest that in case of exposure, the victim should be moved to fresh air and kept at rest. If skin contact occurs, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Future research directions include better characterization of microbial enzymes and pathways involved in Cholestanol metabolism . There is also interest in understanding the controls on stanols in lake sediments as proxies for palaeopopulations .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIXCDOBOSTCEI-QCYZZNICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883258
Record name (+)-Dihydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Dihydrocholesterol

CAS RN

80-97-7
Record name Cholestanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestan-3-ol, (3.beta.,5.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (+)-Dihydrocholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-α-cholestan-3-β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDROCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140.0 - 142.0 °C
Record name 5alpha-Cholestanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000908
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholestanol
Reactant of Route 2
Cholestanol
Reactant of Route 3
Cholestanol
Reactant of Route 4
Cholestanol
Reactant of Route 5
Reactant of Route 5
Cholestanol
Reactant of Route 6
Cholestanol

Citations

For This Compound
14,200
Citations
Y Seyama - Journal of medicinal food, 2003 - liebertpub.com
Cholestanol, not cholesterol, is a minor component in the human body and in foods, but an increase in cholestanol … , a procedure for quantification of cholestanol by high-performance …
Number of citations: 53 www.liebertpub.com
LF Fieser - Journal of the American Chemical Society, 1953 - ACS Publications
… of cholestanol was a secondary objective of the present search for precursors of the unidentified oxidation products. Cholestanol … showed that 6% of cholestanol in cholesterol is not …
Number of citations: 148 pubs.acs.org
TA Miettinen, RS Tilvis, YA Kesäniemi - Metabolism, 1989 - Elsevier
… in the regulation of serum cholestanol levels, the main purpose of this study was to explore in detail the relationships between serum cholestanol concentrations and various regulatory …
Number of citations: 235 www.sciencedirect.com
K Inoue, S Kubota, Y Seyama - Biochemical and biophysical research …, 1999 - Elsevier
… We hypothesized that cholestanol in serum of CTX patients … cholestanol. Neuronal cells, especially Purkinje cells in the cerebellum were stained by Sudan black B only in the cholestanol…
Number of citations: 59 www.sciencedirect.com
N Nakajima, S Fujioka, T Tanaka, S Takatsuto… - Phytochemistry, 2002 - Elsevier
… In all the species examined, [ 2 H 3 ]cholestanol was identified as a metabolite of [ … ]cholestanol were identified as metabolites of [ 2 H 3 ]cholesterol. This study revealed that cholestanol (…
Number of citations: 19 www.sciencedirect.com
G Salen, SM Grundy - The Journal of Clinical Investigation, 1973 - Am Soc Clin Investig
… the high content of cholestanol in CTX brain but have detected also 10-100 times more cholestanol in 12 … In the present study, cholesterol and cholestanol metabolisms were examined …
Number of citations: 194 www.jci.org
M Kodama, O Shibata, S Nakamura, S Lee… - Colloids and Surfaces B …, 2004 - Elsevier
The monolayer behavior of three mixed systems of dipalmitoyl phosphatidyl choline (DPPC) with sterols; cholesterol (Ch), stigmasterol (Stig), and cholestanol (Chsta) formed at the …
Number of citations: 115 www.sciencedirect.com
C Matsuoka, H Nohta, N Kuroda, Y Ohkura - Journal of Chromatography B …, 1985 - Elsevier
… of cholestanol; the concentration ratio of cholestanol to cholesterol was in the range 0.0014-0.0023. Esters of cholesterol and cholestanol … free cholesterol and cholestanol are …
Number of citations: 24 www.sciencedirect.com
S Shefer, S Hauser, EH Mosbach - Journal of lipid research, 1968 - ASBMB
In a study of the mechanism whereby 5α-bile acids are formed from cholestanol, the 7α-hydroxylation of cholestanol was investigated in rat liver preparations in vitro. It was found that in …
Number of citations: 290 www.jlr.org
G SALEN - Annals of internal medicine, 1971 - acpjournals.org
… Plasma cholestanol concentrations were elevated and were associated with low plasma … 400 times more cholestanol and 30% more cholesterol. In bile, 10 times more cholestanol and …
Number of citations: 254 www.acpjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.